
1,3-Dicyanoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyanoguanidine is a versatile organic compound with the molecular formula C3H4N4. It is a derivative of guanidine and contains two cyano groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1,3-Dicyanoguanidine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with cyanogen bromide using dimethylformamide (DMF) as a solvent . Another method involves the reaction of 1,3-dicyano-2-methylisothiourea or dimethyl N-cyanodithioimidocarbonate with cyanamide . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to achieve high yields.
Chemical Reactions Analysis
1,3-Dicyanoguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with metal ions to form complexes, such as those with cobalt (II) and copper (II) nitrates . Common reagents used in these reactions include nitrates, cyanamides, and other metal salts. The major products formed from these reactions are often metal complexes with unique properties, such as enhanced stability and specific biological activities .
Scientific Research Applications
1,3-Dicyanoguanidine has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other guanidine derivatives and as a ligand in coordination chemistry . In biology, it has been studied for its potential antimicrobial properties and its ability to form stable complexes with metal ions . In medicine, it is investigated for its potential use in drug development and as a therapeutic agent. Industrially, it is used in the production of flame retardants, fertilizers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1,3-dicyanoguanidine involves its ability to form stable complexes with metal ions. This interaction is facilitated by the presence of cyano groups, which can coordinate with metal ions to form chelates . These complexes can exhibit unique properties, such as enhanced stability and specific biological activities. The molecular targets and pathways involved in these interactions are often related to the metal ions’ coordination chemistry and the resulting changes in the electronic structure of the complexes .
Comparison with Similar Compounds
1,3-Dicyanoguanidine can be compared with other similar compounds, such as cyanoguanidine and tricyanoguanidineIt is commonly used in the production of melamine and as a curing agent for epoxy resins . Tricyanoguanidine, on the other hand, contains three cyano groups and is used in the synthesis of more complex guanidine derivatives . The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in various applications.
Properties
CAS No. |
2133-83-7 |
|---|---|
Molecular Formula |
C3H3N5 |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
1,2-dicyanoguanidine |
InChI |
InChI=1S/C3H3N5/c4-1-7-3(6)8-2-5/h(H3,6,7,8) |
InChI Key |
CXCSZVYZVSDARW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)NC(=NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


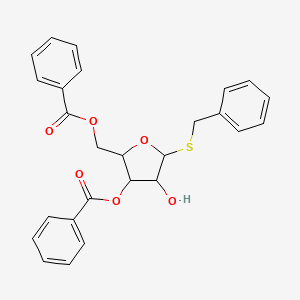
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)

![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)
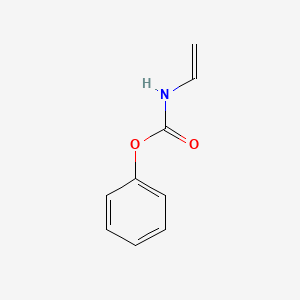
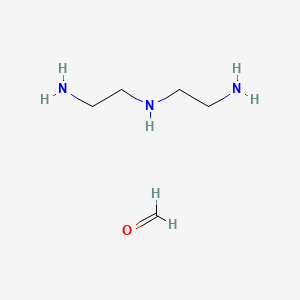
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

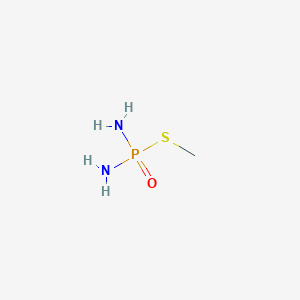
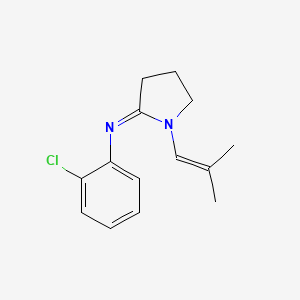
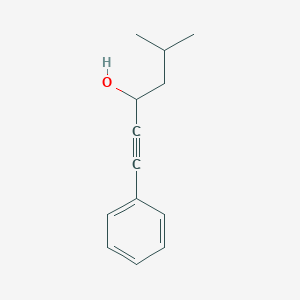
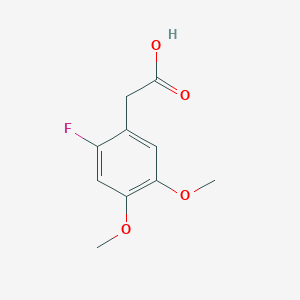
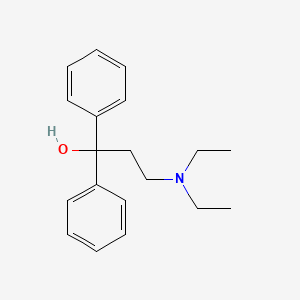
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
